

Tylocrebrine: A Deep Dive into its Chemical Architecture and Synthesis

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Compound of Interest

Compound Name: Tylocrebrine

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Tylocrebrine, a phenanthroindolizidine alkaloid, has garnered significant attention within the scientific community for its potent cytotoxic activities. This technical guide provides a comprehensive overview of its chemical structure and a detailed exploration of a key synthetic methodology, offering valuable insights for researchers in oncology, medicinal chemistry, and drug discovery.

Chemical Structure

Tylocrebrine is a pentacyclic compound with the molecular formula $C_{24}H_{27}NO_4$.^[1] Its core structure consists of a phenanthrene ring system fused to an indolizidine moiety. The IUPAC name for the naturally occurring (-)-enantiomer is (13aS)-2,3,5,6-tetramethoxy-9,11,12,13,13a,14-hexahydrophenanthro[9,10-f]indolizine. The presence of a chiral center at the 13a position gives rise to two enantiomers, with the (S)- and (R)-configurations, also referred to as (-)-**Tylocrebrine** and (+)-**Tylocrebrine**, respectively.

Below is a two-dimensional representation of the chemical structure of (-)-**Tylocrebrine**.

Caption: 2D Chemical Structure of (-)-**Tylocrebrine**.

Physicochemical Properties

A summary of the key physicochemical properties of **Tylocrebrine** is presented in the table below. These properties are crucial for understanding its pharmacokinetic and pharmacodynamic behavior.

Property	Value	Source
Molecular Formula	C ₂₄ H ₂₇ NO ₄	[1]
Molecular Weight	393.48 g/mol	[1]
CAS Number	61302-92-9 (for (-)-Tylocrebrine)	[1]
IUPAC Name	(13aS)-2,3,5,6-tetramethoxy-9,11,12,13,13a,14-hexahydrophenanthro[9,10-f]indolizine	[1]

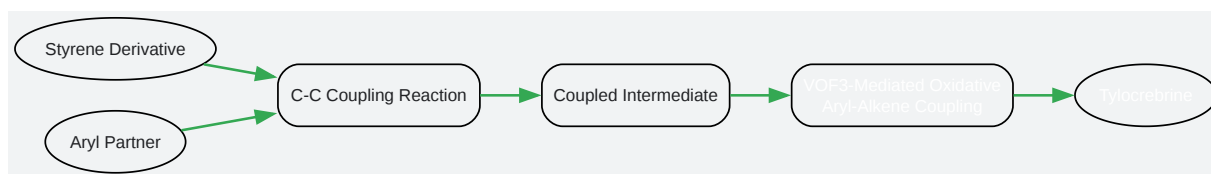
Synthesis of Tylocrebrine

The total synthesis of **Tylocrebrine** has been a subject of considerable research, with various strategies developed to construct its complex pentacyclic framework. Both racemic and enantioselective syntheses have been reported. A notable and highly convergent approach involves a VOF₃-mediated oxidative aryl-alkene coupling as the key step. This methodology allows for the late-stage formation of the phenanthrene core with high regioselectivity.

Key Synthetic Strategy: VOF₃-Mediated Oxidative Aryl-Alkene Coupling

A highly convergent synthesis of **Tylocrebrine** and related phenanthroindolizidine alkaloids has been reported by Niphakis and Georg.[1][2][3][4][5] This strategy relies on the coupling of a substituted styrene derivative with an appropriate aryl partner, followed by an oxidative cyclization to form the phenanthrene ring system. The key final step employs vanadium(V) oxytrifluoride (VOF₃) to mediate the aryl-alkene coupling.[1][2][3][4][5]

The general workflow for this synthetic approach is outlined below:



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Caption: General workflow for **Tylocrebrine** synthesis.

Detailed Experimental Protocol: VOF₃-Mediated Synthesis of (±)-Tylocrebrine

The following is a representative experimental protocol adapted from the work of Niphakis and Georg.^{[1][3][5]}

Step 1: Synthesis of the Styrene Precursor

The synthesis begins with the preparation of the requisite styrene precursor, which contains the indolizidine moiety. This is typically achieved through a multi-step sequence starting from commercially available materials.

Step 2: VOF₃-Mediated Oxidative Aryl-Alkene Coupling

- Materials:
 - Styrene precursor
 - Vanadium(V) oxytrifluoride (VOF₃)
 - Trifluoroacetic acid (TFA)
 - Dichloromethane (CH₂Cl₂) (anhydrous)
 - Argon atmosphere
- Procedure:

- To a solution of the styrene precursor in anhydrous dichloromethane at -78 °C under an argon atmosphere, add trifluoroacetic acid.
- Slowly add a solution of VOF_3 in dichloromethane to the reaction mixture.
- Allow the reaction to warm to room temperature and stir for the specified time, monitoring the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.
- Extract the aqueous layer with dichloromethane.
- Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to afford (±)-**Tylocrebrine**.

Biological Activity and Mechanism of Action

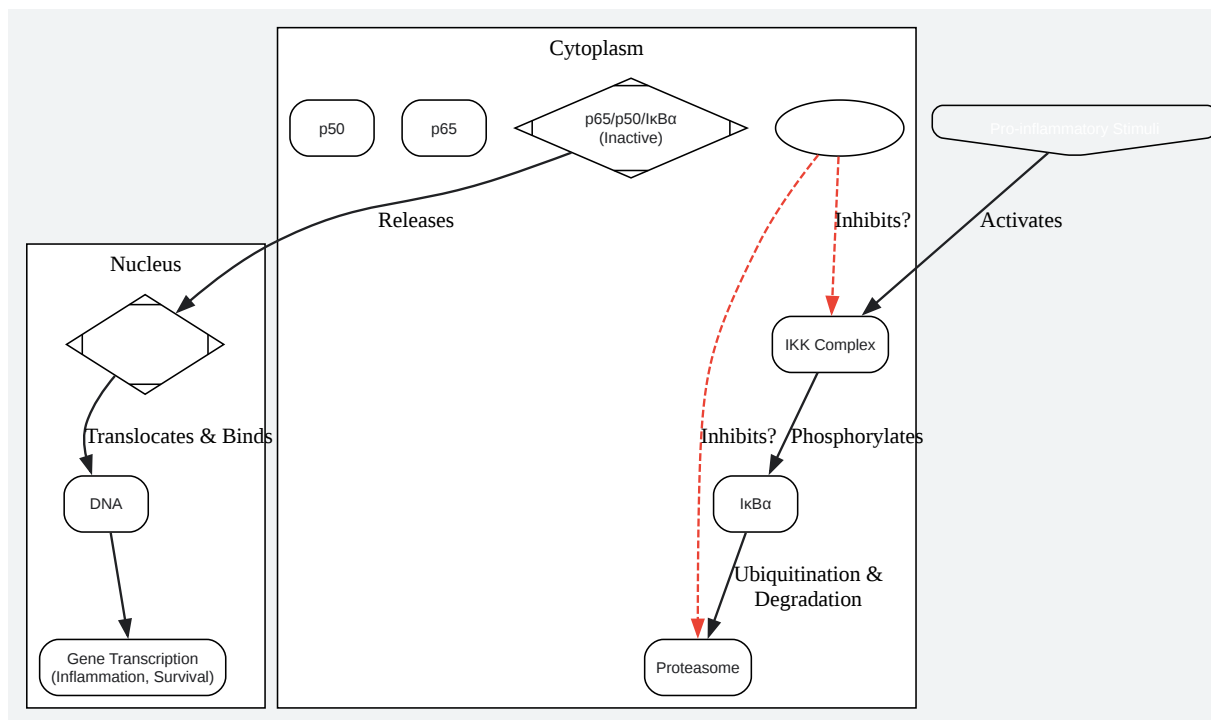
Tylocrebrine exhibits potent cytotoxic activity against a range of cancer cell lines. However, its clinical development has been hampered by significant central nervous system (CNS) toxicity. The primary mechanism of its anticancer effect is attributed to the inhibition of protein synthesis.

Inhibition of Protein Synthesis

Tylocrebrine and related phenanthroindolizidine alkaloids are known to interfere with ribosomal function, thereby inhibiting the elongation step of protein synthesis. This leads to a global shutdown of protein production within the cell, ultimately triggering apoptosis.

Modulation of NF- κ B Signaling

Emerging evidence suggests that **Tylocrebrine**'s cytotoxic effects may also be mediated through the modulation of key cellular signaling pathways, including the Nuclear Factor-kappa B (NF- κ B) pathway. NF- κ B is a crucial transcription factor that regulates the expression of genes involved in inflammation, cell survival, and proliferation.



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Caption: Postulated inhibition of the NF-κB signaling pathway by **Tylocrebrine**.

The exact point of intervention by **Tylocrebrine** within the NF-κB pathway is still under investigation. It is hypothesized to inhibit the IκB kinase (IKK) complex or the proteasomal degradation of IκBα, thereby preventing the nuclear translocation of the active p65/p50 heterodimer.

Quantitative Biological Data

The cytotoxic potency of **Tylocrebrine** has been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values provide a quantitative measure of its efficacy. A summary of representative IC₅₀ data will be compiled as more specific data becomes available through further research.

Conclusion

Tylocrebrine remains a molecule of significant interest due to its potent biological activity. The development of efficient and scalable synthetic routes, such as the VOF₃-mediated oxidative aryl-alkene coupling, provides a valuable platform for the synthesis of analogs and further exploration of its therapeutic potential. A deeper understanding of its mechanism of action, particularly its effects on signaling pathways like NF-κB, will be crucial for designing derivatives with an improved therapeutic index, potentially overcoming the challenge of CNS toxicity and paving the way for future clinical applications.

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